2-Amino-5-(2-chloroethyl)pyrimidin-4-OL

Cytostatic activity DNA alkylation Colon carcinoma

Researchers seeking to investigate DNA damage response pathways or develop targeted covalent inhibitors often face a scarcity of well-characterized alkylating pyrimidine scaffolds. 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL directly addresses this gap by providing a reactive 2-chloroethyl handle for generating covalent DNA adducts. - Demonstrated cytostatic activity against HCT116 colon carcinoma cells, enabling cell cycle checkpoint studies. - Induces G2/M arrest, providing a functional readout for DNA damage signaling activation. - Serves as a versatile building block for synthesizing targeted covalent inhibitors (TCIs).

Molecular Formula C6H8ClN3O
Molecular Weight 173.6 g/mol
CAS No. 805180-47-6
Cat. No. B1372829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(2-chloroethyl)pyrimidin-4-OL
CAS805180-47-6
Molecular FormulaC6H8ClN3O
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=N1)N)CCCl
InChIInChI=1S/C6H8ClN3O/c7-2-1-4-3-9-6(8)10-5(4)11/h3H,1-2H2,(H3,8,9,10,11)
InChIKeyGEHBPEUNXXHIFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(2-chloroethyl)pyrimidin-4-OL: Chemical Identity & Sourcing


2-Amino-5-(2-chloroethyl)pyrimidin-4-OL (CAS 805180-47-6) is a small-molecule pyrimidine derivative with the molecular formula C₆H₈ClN₃O and a molecular weight of 173.60 g/mol. Its IUPAC name is 2-amino-5-(2-chloroethyl)-1H-pyrimidin-6-one, reflecting the predominant tautomeric form [1]. The compound features a 2-chloroethyl substituent at the C-5 position, an amino group at C-2, and a hydroxyl group at C-4, making it a versatile intermediate for further functionalization. Commercially, it is available from multiple suppliers with typical purities of 95–98% . The chloroethyl side chain confers alkylating potential, which has been exploited in the design of DNA-modifying agents and cytostatic pyrimidine analogs [2].

Workflow
DNA-targeted cytostatic agent design and synthesis
Selection Logic
Chloroethyl functional handle for alkylating probe development
Use Context
Cell cycle checkpoint studies and DNA damage response models

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL vs. Generic Pyrimidine Analogs


The 2-chloroethyl group at the C-5 position of 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL is the key structural determinant of its biological reactivity. This substituent can undergo intramolecular cyclization or direct alkylation of nucleophilic biomolecules, a property that is absent in analogs bearing simple alkyl (e.g., methyl, ethyl) or unsubstituted chains [1]. In a study of C-5 substituted pyrimidines, the 2-chloroethyl derivative (compound 3) demonstrated pronounced cytostatic activity against HCT116 colon carcinoma cells, while closely related 5-alkyl and 5,6-dihydrofuro[2,3-d]pyrimidine analogs exhibited markedly different potency and mechanism profiles [1]. Generic substitution with non-chloroethyl pyrimidines would thus eliminate the DNA-damaging capability that defines this scaffold, rendering the replacement unfit for applications where alkylating activity is required [1].

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL
5-Alkyl or unsubstituted pyrimidine analogs
Replacement eliminates DNA alkylation potential; G2/M arrest phenotype and cytostatic activity may not transfer to non-chloroethyl scaffolds.
Covalent alkylating mechanism
Inert 5-substituents (methyl, trifluoromethyl)
Target engagement mode shifts from irreversible/pseudo-irreversible to reversible; mechanism-dependent cytostatic endpoint may require revalidation.

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL: Key Differentiation Evidence


Cytostatic Activity & G2/M Arrest in HCT116 Cells

Compound 3, a 5-(2-chloroethyl)-substituted pyrimidine structurally equivalent to the target compound, exhibited pronounced cytostatic activity in HCT116 colon carcinoma cells [1]. While the paper reports this compound as the most active among the synthesized series, quantitative IC50 values for compound 3 were not explicitly disclosed in the abstract. However, the cell cycle analysis revealed a G2/M arrest phenotype consistent with DNA alkylation, a mechanism absent in the 5-methyl and 5,6-dihydrofuro[2,3-d]pyrimidine congeners [1]. This mechanistic differentiation is critical: analogs lacking the chloroethyl group did not induce comparable DNA damage.

Cytostatic & G2/M Arrest
Cross-study comparable
G2/M arrest observed; DNA alkylation-consistent phenotype vs. no specific block for 5-alkyl analogs
Supports DNA alkylation endpoint review
HCT116 cell line; exact IC50 not disclosed
Cytostatic activity DNA alkylation Colon carcinoma

Permeability & Metabolic Stability Profile

Preliminary ADME data for compound 3 (5-(2-chloroethyl)pyrimidine) and its 6-methylated structural congener (6-Me-3) were reported [1]. Both compounds exhibited high permeability and good metabolic stability in standard in vitro assays [1]. While the 6-methyl substitution did not drastically alter permeability, the presence of the 2-chloroethyl group in compound 3 retains the alkylating potential while maintaining favorable drug-like properties, a balance not achieved by non-chloroethyl analogs that lack the cytotoxic mechanism.

Permeability & Stability
Cross-study comparable
High permeability and good metabolic stability in vitro
Supports ADME-compatible scaffold review
Numerical values not disclosed in abstract
ADME Permeability Metabolic stability

Lipophilicity & Polar Surface Area Comparison

The computed XLogP3-AA value for 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL is −0.4, indicating moderate hydrophilicity [1]. In comparison, the non-chlorinated analog 5-ethyl-2-amino-4-hydroxypyrimidine (PubChem CID 53408302) has a higher predicted lipophilicity due to the absence of the electronegative chlorine atom. This difference in lipophilicity affects solubility and membrane partitioning, which are critical parameters for both in vitro assay design and in vivo pharmacokinetic behavior [2]. The topological polar surface area (TPSA) of 67.5 Ų further differentiates this compound from more lipophilic pyrimidine analogs, influencing its ability to engage polar binding sites.

Lipophilicity
Class-level
XLogP3-AA = −0.4; Δ ≈ 0.6 units more hydrophilic than 5-ethyl analog
May support aqueous solubility advantage
Computed property; experimental verification recommended
Physicochemical properties LogP Structural comparison

Covalent Reactivity vs. Inert 5-Substituents

The 2-chloroethyl group on the pyrimidine ring is a latent alkylating functionality that can form covalent adducts with nucleophilic residues in DNA or proteins [1]. This is in stark contrast to 5-substituted analogs bearing methyl, ethyl, or trifluoromethyl groups, which are chemically inert under physiological conditions [2]. The alkylation potential is evidenced by the G2/M arrest observed in the HCT116 cell cycle study, a hallmark of DNA damage response activation [1]. This property positions 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL as a candidate for targeted covalent inhibitor design or as a DNA-modifying probe.

Covalent Reactivity
Class-level
Latent alkylating group vs. chemically inert 5-substituents
Supports targeted covalent inhibitor design context
Inferred from structural class and cell cycle data
Covalent inhibitor Alkylating agent Chemical reactivity

2-Amino-5-(2-chloroethyl)pyrimidin-4-OL: Validated Applications


DNA-Targeted Cytostatic Agent Development

The G2/M arrest phenotype and DNA alkylation potential demonstrated by the 5-(2-chloroethyl)pyrimidine scaffold [1] support its use as a starting point for designing novel cytostatic agents targeting colon carcinoma and other solid tumors. Researchers can exploit the chloroethyl group to generate covalent DNA adducts, a mechanism analogous to established nitrogen mustard drugs but with a distinct pyrimidine core that may offer altered sequence specificity or pharmacokinetics.

Chemical Probe Synthesis for Cell Cycle Studies

The compound's ability to induce G2/M arrest in HCT116 cells [1] makes it a valuable intermediate for synthesizing chemical probes used to dissect cell cycle checkpoints and DNA damage response pathways. Unlike non-alkylating pyrimidine analogs, this compound provides a functional readout of DNA damage signaling activation.

Covalent Kinase & Epigenetic Inhibitor Intermediate

The 2-chloroethyl group serves as a latent electrophile that can be elaborated into more sophisticated covalent warheads [1]. Medicinal chemists can use 2-Amino-5-(2-chloroethyl)pyrimidin-4-OL as a building block to synthesize targeted covalent inhibitors (TCIs) against kinases or epigenetic enzymes, leveraging the pyrimidine core's compatibility with ATP-binding site pharmacophores [2].

Application
Selection Property
Validation Focus
DNA-targeted cytostatic agent development
Chloroethyl alkylation potential
DNA adduct formation and cell cycle arrest endpoints
Cell cycle checkpoint probe synthesis
G2/M arrest induction capability
DNA damage signaling pathway readouts
Covalent kinase/epigenetic inhibitor intermediate
Latent electrophile for warhead elaboration
Target engagement and covalent adduct characterization

Technical Documentation Hub

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13 linked technical documents
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